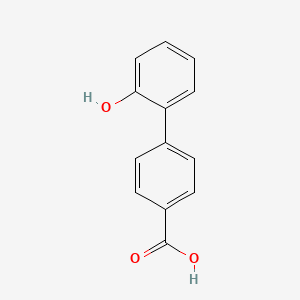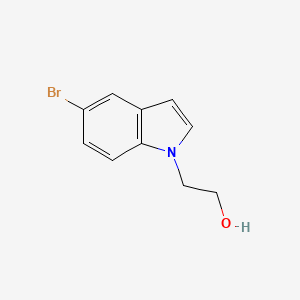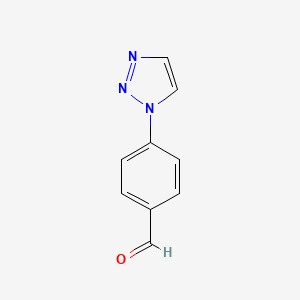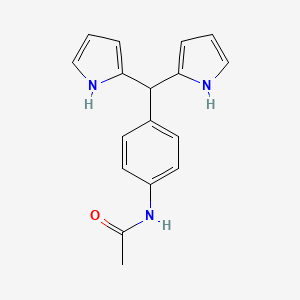
N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide, also known as N-acetyl-4-pyrrolidin-2-ylmethylphenylamide, is a synthetic compound that has been studied for its potential applications in scientific research. It is an organic compound consisting of an amide group attached to an aromatic ring, with a pyrrolidine ring attached to the amide nitrogen. N-acetyl-4-pyrrolidin-2-ylmethylphenylamide has been studied for its potential use in the synthesis of a variety of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
- Anticancer Agents : N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally similar to N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide, have been synthesized and studied for anticancer activity, showing selectivity and effectiveness against human lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antifungal Applications
- Antifungal Agents : Synthesized derivatives involving similar structures have shown significant activity against Candida species, indicating potential for antifungal applications (Altındağ, Sağlık, Çevik, Işikdağ, Özkay, & Gençer, 2017).
Cytotoxicity Studies
- Cytotoxicity against Cancer Cells : Compounds related to this compound, like 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, have been evaluated for cytotoxic activity against various breast cancer cell lines (Saeedian Moghadam & Amini, 2018).
Development of Coordination Complexes
- Coordination Complexes for Antioxidant Activity : Pyrazole-acetamide derivatives have been synthesized, leading to coordination complexes with metals like Co(II) and Cu(II), showing significant antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Green Chemistry Approach in Synthesis
- Synthesis via Green Chemistry : N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide compounds have been developed through a green chemistry approach, indicating eco-friendly synthesis methods (Gondaliya & Kapadiya, 2021).
Antioxidant Properties
- Antioxidant Activity : N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives have been synthesized and evaluated for their antioxidant activity, showing considerable effectiveness (Gopi & Dhanaraju, 2020).
Orientations Futures
Mécanisme D'action
Target of Action
N-Acetyl 4-(dipyrrol-2-yl)methylaniline primarily targets the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial growth and survival, making them attractive targets for antibacterial drug development.
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption of essential biochemical processes in the bacteria.
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes affects multiple biochemical pathways. Enoyl ACP Reductase is involved in the fatty acid synthesis pathway, which is essential for bacterial cell wall formation. On the other hand, DHFR is a key enzyme in the folate pathway, which is necessary for the synthesis of nucleotides and certain amino acids .
Pharmacokinetics
The compound’s high solubility in polar solvents suggests it may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By targeting and inhibiting key enzymes, the compound disrupts essential biochemical processes, leading to the death of the bacteria . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Analyse Biochimique
Biochemical Properties
N-(4-(Di(1H-pyrrol-2-yl)methyl)phenyl)acetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific isoform of cytochrome P450 involved . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with various proteins, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and proliferation . In cancer cells, this compound has demonstrated the ability to induce apoptosis, making it a potential candidate for anticancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules through hydrogen bonding and van der Waals forces, leading to conformational changes in the target proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell. The compound’s metabolism can also affect its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It can be targeted to specific organelles, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its activity and function, as it may interact with different sets of biomolecules in different cellular compartments.
Propriétés
IUPAC Name |
N-[4-[bis(1H-pyrrol-2-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(21)20-14-8-6-13(7-9-14)17(15-4-2-10-18-15)16-5-3-11-19-16/h2-11,17-19H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZCFUJEUPUUEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443196 |
Source


|
| Record name | N-{4-[Di(1H-pyrrol-2-yl)methyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214554-43-5 |
Source


|
| Record name | N-{4-[Di(1H-pyrrol-2-yl)methyl]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

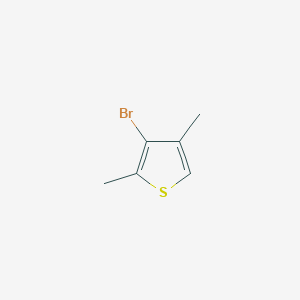
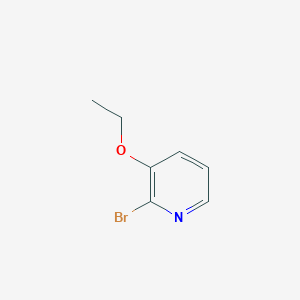
![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)
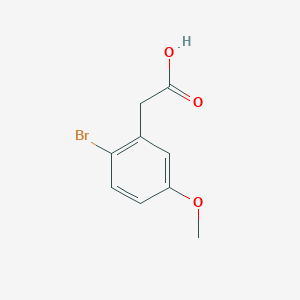
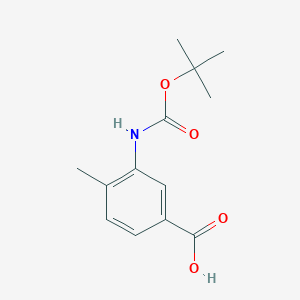



![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)
